CP-532623

Vue d'ensemble

Description

CP-532623 est un puissant inhibiteur de la protéine de transfert des esters de cholestérol, qui joue un rôle crucial dans la régulation des taux de cholestérol des lipoprotéines de haute densité. Ce composé est structurellement apparenté au Torcetrapib et présente des propriétés hautement lipophiles . This compound a été étudié de manière approfondie pour ses applications thérapeutiques potentielles dans les maladies cardiovasculaires, en particulier pour l'élévation des taux de cholestérol des lipoprotéines de haute densité .

Méthodes De Préparation

La synthèse du CP-532623 implique une série de réactions chimiques qui conduisent à la formation de sa structure complexe. L'une des étapes clés de sa synthèse est la formation du noyau d'acide quinoléine carboxylique, qui est obtenue par un processus en plusieurs étapes impliquant l'utilisation de divers réactifs et catalyseurs . La production industrielle du this compound implique généralement l'utilisation de systèmes de délivrance de médicaments à base de lipides pour améliorer sa biodisponibilité orale .

Analyse Des Réactions Chimiques

CP-532623 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé. Les réactifs couramment utilisés dans les réactions d'oxydation comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé. Les réactifs couramment utilisés dans les réactions de réduction comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. .

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du this compound peut conduire à la formation de dérivés de la quinoléine, tandis que la réduction peut entraîner la formation de dérivés de la dihydroquinoléine .

Applications De Recherche Scientifique

CP-532,623 is a chemical compound with several research applications, particularly related to its properties as a cholesteryl ester transfer protein (CETP) inhibitor . Studies have explored its effects on blood pressure and its potential use in lipid-based drug delivery systems .

Scientific Research Applications

CETP Inhibition and Cardiovascular Studies

CP-532,623 is recognized as a potent inhibitor of cholesteryl ester transfer protein (CETP), leading to elevated levels of high-density lipoprotein cholesterol . The compound has been used in nonclinical and clinical studies to characterize the pharmacology of CETP inhibitors .

Effects on Blood Pressure

Research indicates that CP-532,623, similar to torcetrapib, can cause pressor effects, leading to increases in blood pressure . Studies in rats have explored the mechanisms behind these blood pressure changes, determining that the blood pressure activity seen with torcetrapib could be dissociated from CETP inhibition .

Lipid-Based Drug Delivery Systems

CP-532,623 has been used to study lipid-based formulations (LBFs) for poorly water-soluble drugs . In vitro and in vivo evaluations of lipid-based formulations of CP-532,623 have been conducted to enhance oral exposure . These studies assess the relationship between drug solubilization, supersaturation, and drug absorption .

Pharmacokinetics and Bioavailability

The pharmacokinetics of CP-532,623 have been examined in conjunction with lipid-based drug delivery systems. Key parameters such as peak plasma concentration (Cmax) and time of occurrence (Tmax) are typically noted from plasma concentration versus time profiles .

In Vitro Digestion Models

In vitro digestion models have been utilized to probe the relationship between drug solubilization and supersaturation in lipid-based formulations containing CP-532,623 . These models help predict in vivo drug exposure based on in vitro solubilization patterns, though the relationship is sometimes non-linear .

Analytical Detection

Detection of CP-532,623 is commonly performed using LCMS (liquid chromatography-mass spectrometry) with atmospheric pressure chemical ionization (APCI) . The validation procedures for these assays include analysis of calibration standards to ensure accuracy and precision .

Data Table: Summary of Key Findings

Case Studies and Research Findings

Lipid-Based Formulations and Bioavailability

A study investigated lipid-based formulations (LBFs) containing CP-532,623, demonstrating that formulations with long-chain lipids and Kolliphor RH 40 resulted in the highest proportion of the drug remaining solubilized during in vitro digestion . In vivo studies in beagle dogs showed a reasonable correlation between drug concentrations in the aqueous phase after 30 minutes of digestion and in vivo exposure, as measured by AUC (area under the curve) .

Blood Pressure Studies in Rats

Mechanistic studies in rats treated with CP-532,623 and other CETP inhibitors showed increases in blood pressure . These studies involved pharmacologic blockade of various pressor pathways, including adrenergic, cholinergic, angiotensin, endothelin, NOS, Rho kinase, and thromboxane pathways, but none of these blockades attenuated the pressor response .

Relationship between In Vitro and In Vivo Performance

Research has shown that there is some relationship between drug solubilization patterns in vitro and drug bioavailability in vivo for CP-532,623 . However, this relationship is non-linear, and good in vivo exposure can be evident even when solubilization is maintained for only a short period in vitro .

Mécanisme D'action

CP-532623 exerts its effects by inhibiting cholesteryl ester transfer protein, which is responsible for the transfer of cholesteryl esters from high-density lipoprotein to low-density lipoprotein and very low-density lipoprotein. By inhibiting this protein, this compound increases the levels of high-density lipoprotein cholesterol and reduces the levels of low-density lipoprotein cholesterol . The molecular targets of this compound include the active site of cholesteryl ester transfer protein, where it binds and prevents the transfer of cholesteryl esters .

Comparaison Avec Des Composés Similaires

CP-532623 est structurellement apparenté à plusieurs autres inhibiteurs de la protéine de transfert des esters de cholestérol, notamment :

Torcetrapib : Ce composé est un analogue structural proche du this compound et présente des propriétés lipophiles similaires

Anacetrapib : Un autre inhibiteur de la protéine de transfert des esters de cholestérol qui a été étudié pour ses applications thérapeutiques potentielles dans les maladies cardiovasculaires.

Dalcetrapib : Un inhibiteur de la protéine de transfert des esters de cholestérol qui a été étudié pour ses effets sur les taux de cholestérol des lipoprotéines de haute densité et la réduction du risque cardiovasculaire

This compound est unique par ses propriétés hautement lipophiles et sa capacité à augmenter considérablement les taux de cholestérol des lipoprotéines de haute densité .

Activité Biologique

CP-532623 is a potent inhibitor of cholesteryl ester transfer protein (CETP), a protein that plays a significant role in lipid metabolism and cardiovascular health. This compound is structurally related to torcetrapib, another CETP inhibitor, and has been studied extensively for its biological activity, particularly in relation to lipid profiles and adrenal steroidogenesis.

This compound functions primarily by inhibiting CETP, which leads to an increase in high-density lipoprotein (HDL) cholesterol levels. This action is crucial as HDL cholesterol is often referred to as "good" cholesterol due to its protective effects against cardiovascular diseases. The inhibition of CETP by this compound results in the redistribution of cholesterol from low-density lipoproteins (LDL) to HDL, thereby improving the overall lipid profile in the bloodstream .

Effects on Steroid Hormone Production

Research indicates that this compound not only influences lipid metabolism but also affects adrenal steroid hormone production. In studies involving human adrenal carcinoma cell lines, this compound was shown to induce the synthesis of aldosterone and cortisol through mechanisms involving intracellular calcium signaling. This effect is similar to that observed with torcetrapib, suggesting a shared pathway in regulating adrenal steroid biosynthesis .

Table 1: Summary of Biological Effects of this compound

| Biological Activity | Effect | Mechanism |

|---|---|---|

| CETP Inhibition | Increases HDL cholesterol levels | Competitive inhibition of CETP |

| Aldosterone Production | Induces synthesis | Calcium-mediated signaling |

| Cortisol Production | Induces synthesis | Calcium-mediated signaling |

Clinical Studies

- Impact on Blood Pressure : A study examined the effects of this compound on arterial blood pressure. It was found that like torcetrapib, this compound could induce hypertension in animal models, highlighting the potential side effects associated with its use as a CETP inhibitor .

- Adrenal Response : In vitro experiments demonstrated that treatment with this compound led to increased expression of key steroidogenic enzymes such as CYP11B2 and CYP11B1. These enzymes are critical for the biosynthesis of aldosterone and cortisol, respectively. The increase in intracellular calcium levels was identified as a primary mediator for this effect .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized using sensitive assays. Studies have shown that it exhibits high lipophilicity, which may influence its absorption and distribution within biological systems. The compound's metabolism and excretion pathways are still under investigation, with ongoing research aiming to clarify these aspects further .

Propriétés

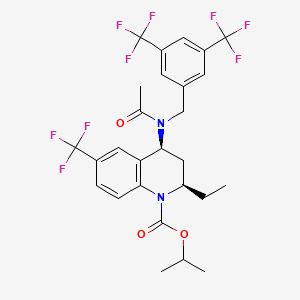

IUPAC Name |

propan-2-yl (2R,4S)-4-[acetyl-[[3,5-bis(trifluoromethyl)phenyl]methyl]amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27F9N2O3/c1-5-20-12-23(21-11-17(25(28,29)30)6-7-22(21)38(20)24(40)41-14(2)3)37(15(4)39)13-16-8-18(26(31,32)33)10-19(9-16)27(34,35)36/h6-11,14,20,23H,5,12-13H2,1-4H3/t20-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPKOWFPVAXQFP-OFNKIYASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(C2=C(N1C(=O)OC(C)C)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@@H](C2=C(N1C(=O)OC(C)C)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27F9N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047279 | |

| Record name | CP-532623 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261947-38-0 | |

| Record name | CP-532623 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261947380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-532623 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261947-38-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CP-532623 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KK52HG8DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.